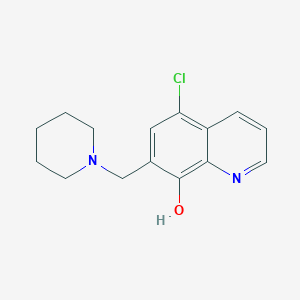
5-chloro-7-(1-piperidinylmethyl)-8-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is also known as Mepitriflufenpyr . It is a synthetic compound with the chemical formula C₁₇H₁₅ClF₃N₅ . It was previously used as a fungicide, but is now considered obsolete .
Molecular Structure Analysis
The molecular structure of “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The compound has a molar refractivity of 40.23 .Physical And Chemical Properties Analysis
The compound “5-chloro-7-(1-piperidinylmethyl)-8-quinolinol” has a number of physical and chemical properties that may be relevant to its biological activity. It has a high gastrointestinal absorption and is BBB permeant . It is not a substrate for P-glycoprotein, which is often involved in drug resistance . The compound has a Log Po/w (iLOGP) of 1.67, indicating its lipophilicity . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Antipsychotic Potential
5-Chloro-7-(1-piperidinylmethyl)-8-quinolinol is structurally related to aripiprazole, a novel antipsychotic with partial agonist activity at dopamine D2 receptors. Aripiprazole has been found to bind with high affinity to recombinant human 5-HT(1A) receptors, displaying potent, partial agonism. This interaction with 5-HT(1A) receptors contributes to aripiprazole's efficacy against symptoms of schizophrenia, suggesting potential psychiatric applications for structurally related compounds like 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol (Jordan et al., 2002).
Corrosion Inhibition
Research on derivatives of 8-hydroxyquinoline, a compound related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown significant anti-corrosion properties. Specifically, 5-(azidomethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol, a derivative, demonstrated high inhibition efficiency for mild steel corrosion in acidic media, suggesting applications in materials science and engineering (Douche et al., 2020).
Antimicrobial and Metal Chelation Properties
Another derivative, 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline, has been investigated for its antimicrobial activity and ability to form metal chelates. This suggests potential use in the development of new antimicrobial agents and in applications requiring metal ion chelation, such as in analytical chemistry and environmental remediation (Patel & Vohra, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, such as 5-chloro-7-iodo-8-quinolinol, has been elucidated through X-ray analysis. Such studies provide valuable insights into the physical and chemical properties of these compounds, informing their practical applications in various scientific fields (Kashino & Haisa, 1973).
Novel Synthetic Compounds with Anticancer Activity
Research into 7-chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), a compound structurally related to 5-chloro-7-(1-piperidinylmethyl)-8-quinolinol, has shown that it induces lung carcinoma cell death, highlighting the potential for such compounds in cancer therapy. The anticancer activity was associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway (Hsu et al., 2008).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-9-11(10-18-7-2-1-3-8-18)15(19)14-12(13)5-4-6-17-14/h4-6,9,19H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUNQQLSAJNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(piperidin-1-ylmethyl)quinolin-8-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

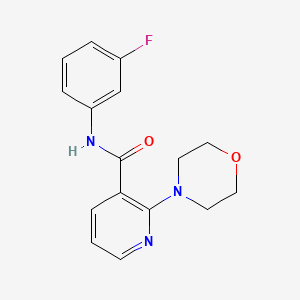
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
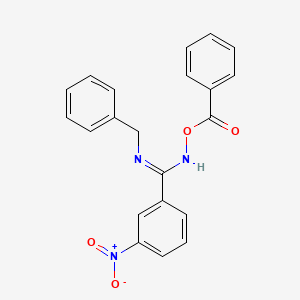
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5566781.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)
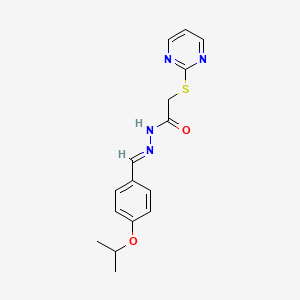
![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)
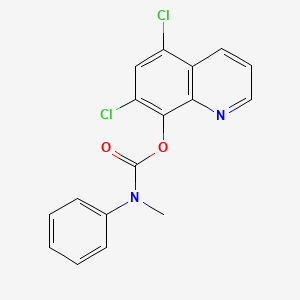
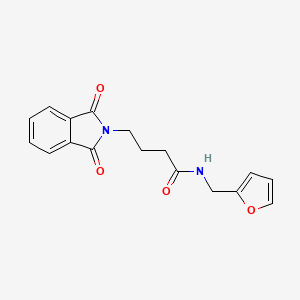
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)